Zafirlukast p-Tolyl Isomer-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

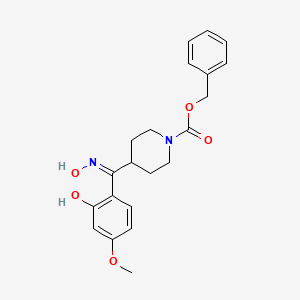

Zafirlukast p-Tolyl Isomer-d7 is a labeled analogue of Zafirlukast p-Tolyl Isomer, which is a positional isomer and impurity of the cysteinyl leukotriene type 1 receptor antagonist, Zafirlukast. This compound is used in various scientific research applications due to its unique properties and structure.

Preparation Methods

The synthesis of Zafirlukast p-Tolyl Isomer-d7 involves several steps, including the substitution on indole nitrogen, phenyl ring of sulfonamide moiety, and C-5 position of the indole moiety . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Zafirlukast p-Tolyl Isomer-d7 undergoes various types of chemical reactions, including substitution and oxidation reactions . Common reagents used in these reactions include organic solvents, oxidizing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Zafirlukast p-Tolyl Isomer-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reference standard for analytical methods and quality control. In biology, it is used to study the metabolic pathways and interactions of Zafirlukast and its analogues. In medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of Zafirlukast and its related compounds.

Mechanism of Action

The mechanism of action of Zafirlukast p-Tolyl Isomer-d7 involves the inhibition of cysteinyl leukotriene receptors, specifically the CysLT1 receptors . By blocking these receptors, the compound reduces the constriction of airways, build-up of mucus in the lungs, and inflammation of the breathing passages. This mechanism is similar to that of Zafirlukast, which is used for the prophylaxis and chronic treatment of asthma.

Comparison with Similar Compounds

Zafirlukast p-Tolyl Isomer-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds . Similar compounds include other positional isomers and impurities of Zafirlukast, such as N-desmethyl Zafirlukast analogs and DCU analogs . These compounds share similar structures and properties but differ in their specific substitutions and labeling.

Properties

CAS No. |

1794886-13-7 |

|---|---|

Molecular Formula |

C₃₁H₂₆D₇N₃O₆S |

Molecular Weight |

582.72 |

Synonyms |

N-[3-[[2-Methoxy-4-[[[(4-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Related Compound E-d7; Cyclopentyl 3-[2-Methoxy-4-[p-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)

![[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate](/img/structure/B1146937.png)